![molecular formula C13H19ClN4O2 B2898861 tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate CAS No. 1341038-69-4](/img/structure/B2898861.png)
tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate
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Description
“tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate” is a chemical compound . It is often used in the field of chemical research.
Physical And Chemical Properties Analysis
The physical and chemical properties such as density, melting point, boiling point, etc., of “tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate” are not available in the sources I found .Scientific Research Applications
Organic Synthesis Intermediate
This compound serves as an intermediate in the synthesis of various organic molecules. Its structure is conducive to nucleophilic substitution reactions, which are fundamental in building complex molecules for pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, it’s used to develop new drug candidates. The pyrimidine ring is a common motif in drugs, and the amino group on this compound can be modified to create diverse pharmacophores for drug discovery .
Chemoselective N-tert-Butoxycarbonylation
It acts as a reagent in chemoselective N-tert-butoxycarbonylation reactions. This process is crucial for protecting amines in peptide synthesis, which is a step towards producing therapeutic peptides and proteins .
Material Science
The tert-butyl group in the compound can be used to introduce steric bulk in material science applications, aiding in the creation of novel polymers with unique properties like increased thermal stability or altered solubility .
Agricultural Chemistry
As an intermediate in agricultural chemistry, it can be used to synthesize compounds that act as growth regulators or pesticides. The chloropyrimidine moiety is particularly useful for creating herbicides and insecticides .
Bioconjugation
This compound can be utilized in bioconjugation techniques. The reactive groups allow for the attachment of various biomolecules, which is essential in the development of diagnostic tools and targeted drug delivery systems .
Catalysis
In catalysis, the tert-butyl group can be used to influence the steric environment around a catalyst active site, potentially leading to improved selectivity and activity in catalytic reactions .
Environmental Chemistry
Lastly, it can be applied in environmental chemistry for the synthesis of compounds that can degrade environmental pollutants. The pyrimidine ring can be part of catalytic systems that break down harmful organic molecules .
properties
IUPAC Name |
tert-butyl 3-[(4-chloropyrimidin-2-yl)amino]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-7-5-9(8-18)16-11-15-6-4-10(14)17-11/h4,6,9H,5,7-8H2,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIBVRQDTUSAQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=CC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate |
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